2-Ethynyl-1,3-dimethylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-dimethylbenzene typically involves the alkylation of m-xylene followed by a Sonogashira coupling reaction. The process can be summarized as follows:
Alkylation of m-xylene: m-Xylene is first alkylated using ethyl bromide in the presence of a strong base such as potassium tert-butoxide.
Sonogashira Coupling Reaction: The alkylated product is then subjected to a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and copper iodide as a co-catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 2-nitro-1,3-dimethylbenzene.
Halogenation: 2-bromo-1,3-dimethylbenzene or 2-chloro-1,3-dimethylbenzene.
Oxidation: 2-ethynyl-1,3-dimethylbenzoic acid.
Reduction: 2-ethyl-1,3-dimethylbenzene.
Scientific Research Applications
2-Ethynyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-ethynyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The ethynyl group activates the aromatic ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The ethynyl group undergoes oxidation or reduction, altering the electronic properties of the molecule and enabling further chemical transformations.
Comparison with Similar Compounds
2-Ethyl-1,3-dimethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1,3-Dimethylbenzene (m-xylene): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Propynyl-1,3-dimethylbenzene: Contains a propynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-1,3-dimethylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science, offering reactivity that is not observed in its analogs.
Properties
IUPAC Name |
2-ethynyl-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-8(2)6-5-7-9(10)3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPJMJYRZXGONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514890 | |
Record name | 2-Ethynyl-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-74-1 | |
Record name | 2-Ethynyl-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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